molecular formula C12H17NO2 B070534 Tert-butyl 2-(4-aminophenyl)acetate CAS No. 174579-31-8

Tert-butyl 2-(4-aminophenyl)acetate

Cat. No.: B070534
CAS No.: 174579-31-8
M. Wt: 207.27 g/mol
InChI Key: OOPUFXZJWLZPLC-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-aminophenyl)acetate is an organic compound with the molecular formula C12H17NO2 It is a derivative of phenylacetic acid, where the carboxyl group is esterified with tert-butyl alcohol and the phenyl ring is substituted with an amino group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-aminophenyl)acetate typically involves the esterification of 4-aminophenylacetic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-aminophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives such as amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or sulfonamides.

Scientific Research Applications

Tert-butyl 2-(4-aminophenyl)acetate has diverse applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-aminophenyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: The parent compound, which lacks the tert-butyl ester and amino group.

    4-Aminophenylacetic acid: Similar structure but without the ester group.

    Tert-butyl phenylacetate: Similar structure but without the amino group.

Uniqueness

Tert-butyl 2-(4-aminophenyl)acetate is unique due to the presence of both the tert-butyl ester and amino group, which confer distinct chemical and biological properties

Biological Activity

Tert-butyl 2-(4-aminophenyl)acetate (TBAP) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Chemical Structure and Properties

TBAP has the following structural characteristics:

  • Molecular Formula: C12_{12}H17_{17}N1_{1}O2_{2}
  • Molecular Weight: 207.27 g/mol
  • Melting Point: 30–32 °C

The compound features a tert-butyl group linked to an acetate functional group, which is further attached to a 4-aminophenyl moiety. The presence of the amino group enhances its potential for biological activity due to increased reactivity and interaction with various biological targets.

Synthesis Methods

TBAP can be synthesized through various methods, often involving the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt. This method allows for the creation of TBAP derivatives that can be evaluated for their biological activities, particularly anti-inflammatory properties.

Anti-inflammatory Activity

Recent studies have demonstrated that TBAP derivatives exhibit significant anti-inflammatory effects. For instance, a series of new compounds derived from TBAP were synthesized and evaluated for their in vivo anti-inflammatory activity. The results indicated that most compounds showed promising inhibition percentages ranging from 39% to 54% within a time frame of 9 to 12 hours post-administration.

Enzyme Inhibition Studies

TBAP has also been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. A study highlighted that compounds based on similar scaffolds were potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The SAR analysis of TBAP and its derivatives indicates that modifications to the amino group and other substituents significantly influence biological activity. For example, variations in the position of the amino group or the introduction of different functional groups can enhance or diminish anti-inflammatory effects and enzyme inhibition capabilities.

CompoundStructure FeaturesBiological Activity
TBAPTert-butyl group + acetate + 4-aminophenylAnti-inflammatory, enzyme inhibition
Derivative ASubstituted amino groupIncreased anti-inflammatory activity
Derivative BAltered tert-butyl positionReduced enzyme inhibition

Case Studies

Several case studies have explored the biological activities of TBAP derivatives:

  • Anti-inflammatory Efficacy : In vivo studies demonstrated that specific TBAP derivatives could significantly reduce inflammation markers in animal models.
  • Neuroprotective Effects : Compounds similar to TBAP showed protective effects against oxidative stress in neuronal cells, indicating potential therapeutic applications in neurodegenerative diseases .

Properties

IUPAC Name

tert-butyl 2-(4-aminophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPUFXZJWLZPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938530
Record name tert-Butyl (4-aminophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174579-31-8
Record name tert-Butyl (4-aminophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-(4-aminophenyl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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